molecular formula C20H23FN2O2 B5062540 1-[(4-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine

1-[(4-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine

Cat. No. B5062540
M. Wt: 342.4 g/mol
InChI Key: OINDIJOKLTXWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(4-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine” is a chemical compound with the molecular formula C12H15FN2O2 and a molecular weight of 238.26 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-[(4-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine” consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, attached to a phenylethyl group and a fluorophenoxyacetyl group .

Mechanism of Action

The mechanism of action of “1-[(4-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine” is not specified in the available resources. The mechanism of action would depend on the specific biological or chemical system in which the compound is used .

Safety and Hazards

Specific safety and hazard information for “1-[(4-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine” is not available in the resources. As with all chemicals, it should be handled with appropriate safety measures .

properties

IUPAC Name

2-(4-fluorophenoxy)-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c21-18-6-8-19(9-7-18)25-16-20(24)23-14-12-22(13-15-23)11-10-17-4-2-1-3-5-17/h1-9H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINDIJOKLTXWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone

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